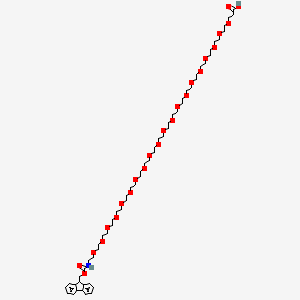

Fmoc-N-amido-PEG20-acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-N-amido-PEG20-acid is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

The synthesis of Fmoc-N-amido-PEG20-acid involves Fmoc solid-phase peptide synthesis (SPPS) . This process includes deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .Molecular Structure Analysis

Fmoc-N-amido-PEG20-acid has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 . It contains an Fmoc-protected amine and a terminal carboxylic acid .Chemical Reactions Analysis

The Fmoc group in Fmoc-N-amido-PEG20-acid can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

Fmoc-N-amido-PEG20-acid is a PEG derivative with a hydrophilic PEG spacer that increases solubility in aqueous media . It has a molecular weight of 1192.4 g/mol and a molecular formula of C58H97NO24 .Wissenschaftliche Forschungsanwendungen

Acid-labile Handles for Solid-phase Synthesis

Fmoc chemistry, a cornerstone in peptide synthesis, employs acid-labile handles for the efficient assembly of peptide chains. The modification with Fmoc-N-amido-PEG20-acid facilitates the synthesis of peptide N-alkylamides, offering a controlled approach to modify peptide terminals for therapeutic and bioengineering applications. This methodology supports the synthesis of complex peptide structures with high purity and yield, evidencing its utility in producing biologically active peptides and proteins (Songster, Vagner, & Bárány, 2004).

Enhancing Peptide Stability and Functionality

The incorporation of Fmoc-N-amido-PEG20-acid into peptides enhances their stability and functionality, as demonstrated in the synthesis of antimicrobial peptides like indolicidin. This approach provides a robust framework for the preparation of peptides with improved bioactivity and stability, leveraging solid-phase synthesis techniques to achieve high yields and purity (van Abel et al., 2009).

Nanoparticle Conjugation for Biomedical Applications

Fmoc-N-amido-PEG20-acid serves as a versatile linker in the conjugation of peptides to nanoparticles, enabling the synthesis of functionalized gold nanoparticles. This application demonstrates the compound's capacity to facilitate the attachment of biomolecules to inorganic substrates, paving the way for the development of nanomaterials with specific biological functions (Sung et al., 2004).

Advanced Materials and Drug Delivery Systems

The utility of Fmoc-N-amido-PEG20-acid extends to the development of novel materials and drug delivery systems. Its incorporation into polymers and peptides contributes to the creation of self-assembling materials with potential applications in biomedicine, including the formulation of nanocarriers for targeted drug delivery. These applications illustrate the compound's role in advancing drug delivery technologies and fabricating materials with tailored biological interactions (Zhang et al., 2015).

Zukünftige Richtungen

While specific future directions for Fmoc-N-amido-PEG20-acid were not found in the search results, it’s worth noting that PEG linkers like Fmoc-N-amido-PEG20-acid are widely used in drug delivery and biomedical research . Their ability to increase solubility in aqueous media and to undergo further conjugations makes them valuable tools in these fields .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKBHNBKAGGRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H97NO24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-amido-PEG20-acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)

![1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride](/img/structure/B1449068.png)

![Bis(2-[(piperidin-4-yl)methoxy]pyridine-3-carbonitrile) trihydrochloride](/img/structure/B1449074.png)